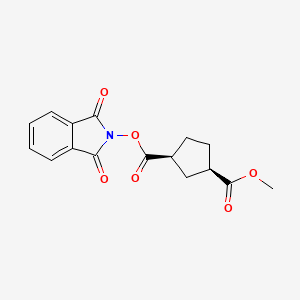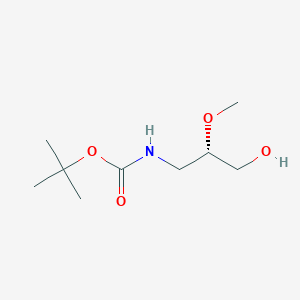![molecular formula C13H15NO5 B13562942 2-{1-[(Benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}aceticacid](/img/structure/B13562942.png)
2-{1-[(Benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}aceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{1-[(Benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}acetic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxycarbonyl group, a hydroxyazetidinyl moiety, and an acetic acid functional group. Its molecular formula is C13H15NO5, and it has a molecular weight of 265.26 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(Benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of the amino group of an azetidine derivative with a benzyloxycarbonyl (Cbz) group, followed by hydroxylation at the 3-position of the azetidine ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as those used in laboratory-scale synthesis, with optimization for larger-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-{1-[(Benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of free amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-{1-[(Benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of β-branched peptide derivatives.
Industry: May be used in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-{1-[(Benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}acetic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The benzyloxycarbonyl group may play a role in protecting the compound from premature degradation, while the hydroxyazetidinyl moiety may be involved in binding to the target .
Comparación Con Compuestos Similares
Similar Compounds
2-{1-[(Benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}-2,2-difluoroacetic acid: Similar structure but with difluoro substitution, which may alter its reactivity and applications.
(S)-2-{3-[(Benzyloxy)carbonyl]-5-oxooxazolidin-4-yl}acetic acid: Contains an oxazolidinone ring instead of an azetidine ring, used in peptide synthesis.
Uniqueness
Its structure allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
Propiedades
Fórmula molecular |
C13H15NO5 |
|---|---|
Peso molecular |
265.26 g/mol |
Nombre IUPAC |
2-(3-hydroxy-1-phenylmethoxycarbonylazetidin-3-yl)acetic acid |
InChI |
InChI=1S/C13H15NO5/c15-11(16)6-13(18)8-14(9-13)12(17)19-7-10-4-2-1-3-5-10/h1-5,18H,6-9H2,(H,15,16) |
Clave InChI |
DIYVMGKOTZNMBJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1C(=O)OCC2=CC=CC=C2)(CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((4-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13562860.png)


![((1S,4S)-2-Azabicyclo[2.2.1]heptan-4-yl)methanol](/img/structure/B13562885.png)






![Acetamide, N-[(1S)-1-methyl-3-[4-[[6-(1-methylethoxy)-3-pyridinyl]oxy]phenyl]propyl]-](/img/structure/B13562924.png)



